N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-iodobenzamide
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-iodobenzamide is a complex organic compound that features a benzothiazole moiety, a phenyl group, and a benzamide structure
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClIN2OS/c21-15-10-9-12(22)11-14(15)19(25)23-16-6-2-1-5-13(16)20-24-17-7-3-4-8-18(17)26-20/h1-11H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMYZQYMDWUAQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=C(C=CC(=C4)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClIN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-iodobenzamide typically involves multiple steps, starting with the formation of the benzothiazole ring. One common method involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone . The resulting benzothiazole derivative is then subjected to further functionalization to introduce the phenyl and benzamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation, one-pot multicomponent reactions, and the use of catalysts like palladium or iron can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-iodobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as Dess-Martin periodinane.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine and iodine atoms.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium-catalyzed cross-coupling reactions using phenylboronic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-iodobenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of dyes and fluorescent materials.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-iodobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl) formohydrazido acetamide
- N’-(1,3-benzothiazol-2-yl)-arylamide derivatives
- 1-Phenyl-N-(benzothiazol-2-yl)methanimine derivatives
Uniqueness
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-iodobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and iodine atoms enhances its reactivity and potential for further functionalization, making it a versatile compound in synthetic and medicinal chemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
